molecular formula C4H3Cl2NO2S2 B1365296 2-Chloro-4-methylthiazole-5-sulfonyl chloride CAS No. 292138-59-1

2-Chloro-4-methylthiazole-5-sulfonyl chloride

Cat. No. B1365296
M. Wt: 232.1 g/mol
InChI Key: IBMLFZUEKAQELM-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H3Cl2NO2S2 and a molecular weight of 232.111. It appears as a yellow to light yellow liquid2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-methylthiazole-5-sulfonyl chloride. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals3.



Molecular Structure Analysis

The InChI code for 2-Chloro-4-methylthiazole-5-sulfonyl chloride is 1S/C4H3Cl2NO2S2/c1-2-3 (11 (6,8)9)10-4 (5)7-2/h1H31. The Canonical SMILES string is CC1=C (SC (=N1)Cl)S (=O) (=O)Cl4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-methylthiazole-5-sulfonyl chloride.



Physical And Chemical Properties Analysis

2-Chloro-4-methylthiazole-5-sulfonyl chloride has a molecular weight of 232.1 g/mol4. It has an XLogP3-AA value of 2.7, indicating its lipophilicity4. It has no hydrogen bond donors and four hydrogen bond acceptors4. Its exact mass and monoisotopic mass are both


Scientific Research Applications

Synthesis of Biologically Active Heterocycles

2-Chloro-4-methylthiazole-5-sulfonyl chloride is used in the synthesis of important biologically active heterocycles. For instance, the reaction of certain precursors with acid chlorides yields 1,2,4-triazole derivatives, which are known to possess antimicrobial activity and can be used as surface-active agents (El-Sayed, 2006).

Development of Sulfonamides

This compound is also involved in reactions leading to the formation of sulfonamides. Such reactions have been explored with various compounds like thiophenesulfonyl chloride, producing sulfonamides with potential applications in pharmaceuticals and other fields (Obafemi, 1982).

Role in Solid-Phase Synthesis

In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride, similar in structure to 2-Chloro-4-methylthiazole-5-sulfonyl chloride, has been utilized. This approach is significant for the preparation of compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones, which have broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Isoxazole Derivatives

The structure of 2-Chloro-4-methylthiazole-5-sulfonyl chloride assists in the synthesis of isoxazole derivatives. These compounds are valuable in constructing bioactive compounds, potentially used in pharmaceutical research (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Generation of Sulfonamides and Other Derivatives

Moreover, reactions involving chlorosulfonic acid, a relative of 2-Chloro-4-methylthiazole-5-sulfonyl chloride, result in a variety of sulfonamides and related derivatives. Such compounds have implications in material science and medicinal chemistry (Cremlyn, Saunders, & Graham, 1994).

properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLFZUEKAQELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477436
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylthiazole-5-sulfonyl chloride

CAS RN

292138-59-1
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylthiazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-4-methyl-thiazole (33 g, 180 mmol) was added dropwise to a solution of thionyl chloride (32.7 mL, 451 mmol) and chlorosulfonic acid (60.2 mL, 902 mmol). The reaction mixture was stirred for 48 h at 120° C., cooled then poured onto ice-water and extracted 3 times with CH2Cl2, dried over Na2SO4, filtered, and concentrated to give a crude liquid. The product was isolated by simple distillation (17 mbar at 85-95° C.) to give 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride (17.85 g, 43%) as a light-yellow liquid. MS (ISP) 233.0[(M+H)+].
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
60.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150 g (1.12 mol) of 2-chloro-4-methyl-1,3-thiazole are added dropwise at room temperature to a solution of 331 g (2.81 mmol) of thionyl chloride in 653 g (5.61 mmol) of chlorosulfonic acid. The solution is heated to reflux for 48 h. The mixture is then added to 3 l of ice-water and extracted with 4×400 ml of dichloromethane. The combined organic phases are washed with 2.5 l of water, dried over sodium sulfate and concentrated. Distillation of the crude product results in 233.7 g of product in the form of an oil. (Boiling point 87-96° C., 0.7 mbar, GC 98.1%, yield 89.6%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One
Quantity
653 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylthiazole-5-sulfonyl chloride
Reactant of Route 2
2-Chloro-4-methylthiazole-5-sulfonyl chloride
Reactant of Route 3
2-Chloro-4-methylthiazole-5-sulfonyl chloride

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